2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine]
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Overview
Description
2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a disulfide bridge linking two pyridine rings, each substituted with a trifluoromethanesulfonyl group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] typically involves the reaction of pyridine derivatives with trifluoromethanesulfonyl chloride in the presence of a base. The disulfide bridge is formed through oxidative coupling of thiol intermediates. Common reagents used in the synthesis include trifluoromethanesulfonyl chloride, pyridine derivatives, and oxidizing agents such as hydrogen peroxide or iodine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The trifluoromethanesulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, dithiothreitol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyridine derivatives .
Scientific Research Applications
2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complex structures with metals.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] involves its ability to interact with various molecular targets through its functional groups. The disulfide bridge can undergo redox reactions, influencing cellular redox states. The trifluoromethanesulfonyl groups can participate in electrophilic reactions, modifying biomolecules and affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(pyridine N-oxide): Known for its antibacterial and antifungal properties.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Used in early discovery research for its unique chemical properties.
Properties
CAS No. |
648432-37-5 |
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Molecular Formula |
C12H6F6N2O4S4 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
5-(trifluoromethylsulfonyl)-2-[[5-(trifluoromethylsulfonyl)pyridin-2-yl]disulfanyl]pyridine |
InChI |
InChI=1S/C12H6F6N2O4S4/c13-11(14,15)27(21,22)7-1-3-9(19-5-7)25-26-10-4-2-8(6-20-10)28(23,24)12(16,17)18/h1-6H |
InChI Key |
GZIRBLCYGCYEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)C(F)(F)F)SSC2=NC=C(C=C2)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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